molecular formula C17H18N6OS B5298382 N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5298382
M. Wt: 354.4 g/mol
InChI Key: RXOKKKFAKIIKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BZPAA, and it is known for its ability to interact with various biological systems, including the central nervous system.

Mechanism of Action

The exact mechanism of action of BZPAA is not fully understood. However, it is believed that this compound interacts with various receptors in the central nervous system, including the dopamine and serotonin receptors. BZPAA has been shown to increase the release of dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
BZPAA has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. BZPAA has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BZPAA in scientific research is its ability to interact with various biological systems, including the central nervous system. This compound has been investigated for its potential use as a tool in neuroscience research, and it may have applications in the study of behavior and cognition.
However, there are also limitations to using BZPAA in lab experiments. One limitation is the potential for off-target effects, as this compound may interact with other receptors in addition to the dopamine and serotonin receptors. Additionally, the effects of BZPAA may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for research on BZPAA. One area of interest is the potential use of this compound in the study of addiction and drug abuse. BZPAA has been shown to interact with the dopamine and serotonin systems, which are involved in the reward pathway and addiction.
Another area of interest is the potential use of BZPAA as a tool in neuroscience research. This compound may have applications in the study of behavior and cognition, and further research is needed to fully understand its mechanism of action and potential uses.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, or BZPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to interact with various biological systems, including the central nervous system, and it has been investigated for its potential use as a tool in neuroscience research. Further research is needed to fully understand the mechanism of action of BZPAA and its potential applications in scientific research.

Synthesis Methods

The synthesis of BZPAA involves the reaction between 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide and 4-(2-pyrimidinyl)piperazine in the presence of a suitable base. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

BZPAA has been studied extensively for its potential applications in scientific research. This compound has been shown to interact with various biological systems, including the central nervous system, and it has been investigated for its potential use as a tool in neuroscience research.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-15(21-17-20-13-4-1-2-5-14(13)25-17)12-22-8-10-23(11-9-22)16-18-6-3-7-19-16/h1-7H,8-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKKKFAKIIKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

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